molecular formula C23H31ClN2 B5140218 9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride

9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride

Cat. No.: B5140218
M. Wt: 371.0 g/mol
InChI Key: JSJGDPZBUACJEZ-UHFFFAOYSA-N
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Description

9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride is a chemical compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride typically involves the reaction of carbazole with a suitable alkylating agent. One common method involves the alkylation of carbazole with 4-(2,6-dimethylpiperidin-1-yl)butyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully reduced carbazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, 9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms .

Medicine

In medicine, carbazole derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit anticancer, antimicrobial, and anti-inflammatory activities .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for specialized applications in organic electronics and pharmaceuticals .

Properties

IUPAC Name

9-[4-(2,6-dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2.ClH/c1-18-10-9-11-19(2)24(18)16-7-8-17-25-22-14-5-3-12-20(22)21-13-4-6-15-23(21)25;/h3-6,12-15,18-19H,7-11,16-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJGDPZBUACJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCCCN2C3=CC=CC=C3C4=CC=CC=C42)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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